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Compound of Interest

Compound Name: 6-Trifluoromethylisatin

CAS No.: 343-69-1

Cat. No.: B1353571

Get Quote

Executive Summary & Compound Profile
6-Trifluoromethylisatin (6-Trifluoromethyl-1H-indole-2,3-dione) is a fluorinated derivative of

the privileged isatin scaffold.[1][2][3] It serves as a critical intermediate in the synthesis of

kinase inhibitors (e.g., VEGFR, sunitinib analogs) and antiviral agents. The introduction of the

trifluoromethyl (-CF₃) group at the C6 position significantly alters the lipophilicity (LogP) and

metabolic stability of the core, while introducing unique spectroscopic signatures essential for

quality control.
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Property Detail

IUPAC Name 6-(Trifluoromethyl)-1H-indole-2,3-dione

CAS Number 343-69-1

Molecular Formula C₉H₄F₃NO₂

Molecular Weight 215.13 g/mol

Appearance Yellow to orange crystalline solid

Solubility
Soluble in DMSO, MeOH, Acetone; sparingly

soluble in water

Molecular Characterization Strategy
To strictly validate the identity of 6-Trifluoromethylisatin, a multi-modal spectroscopic

approach is required. The logic follows a subtractive elucidation path:

Mass Spectrometry (MS): Confirms molecular weight (m/z 215) and the characteristic

sequential loss of carbonyls.

Infrared (IR): Distinguishes the two chemically distinct carbonyl environments (amide vs.

ketone) and confirms the -CF₃ presence.

NMR (¹H, ¹³C, ¹⁹F): Maps the carbon skeleton and validates the regiochemistry of the -CF₃

substitution (distinguishing it from the 4-, 5-, or 7-isomers).

Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI) or Electrospray Ionization (ESI) in Positive Mode.

Fragmentation Logic
Isatin derivatives exhibit a "zipper" fragmentation pattern characterized by the sequential

ejection of neutral carbon monoxide (CO) molecules.

Molecular Ion (M⁺): m/z 215 (Base peak or high intensity).
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Primary Fragment: Loss of the C3-ketone CO [M - 28] → m/z 187.

Secondary Fragment: Loss of the C2-amide CO [M - 56] → m/z 159.

Tertiary Fragment: Ring contraction and loss of HCN/F species typically follow.

Visualization: Fragmentation Pathway
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Figure 1: Sequential fragmentation pathway of 6-Trifluoromethylisatin showing characteristic

dual decarbonylation.

Infrared Spectroscopy (FT-IR)
Methodology: KBr pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is dominated by the electron-withdrawing effect of the -CF₃ group, which shifts

carbonyl frequencies to slightly higher wavenumbers compared to unsubstituted isatin.
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Functional Group Wavenumber (cm⁻¹) Assignment & Notes

N-H Stretch 3200 – 3450 (br)

Broad band due to

intermolecular H-bonding

(dimer formation).

C=O (Ketone) 1750 – 1775 (s)

C3 Carbonyl. Strained 5-

membered ring ketone;

appears at higher frequency.

C=O (Amide) 1710 – 1735 (s)

C2 Carbonyl.[4] Lower

frequency due to resonance

overlap with Nitrogen lone pair.

C=C (Aromatic) 1610 – 1630 (m) Skeletal ring vibrations.[4]

C-F Stretch 1100 – 1350 (s)

Multiple strong bands

characteristic of -CF₃. Often

split (sym/asym).

Nuclear Magnetic Resonance (NMR)
Methodology:

Solvent: DMSO-d₆ (Preferred due to solubility and lack of exchange with amide protons).

Reference: TMS (0.00 ppm).

A. ¹H NMR Data (400/500 MHz, DMSO-d₆)
The aromatic region shows only three protons. The regiochemistry is confirmed by the coupling

patterns (splitting).
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Logic

11.35 s (broad) 1H NH

Acidic amide

proton;

exchangeable

with D₂O.

7.75 d (J ≈ 7.8 Hz) 1H H4

Doublet.

Deshielded by

adjacent C3

carbonyl.

7.50 d (J ≈ 7.8 Hz) 1H H5
Doublet (or dd).

Ortho to H4.

7.30 s (or small d) 1H H7

Singlet

(apparent).

Located between

NH and CF₃.

Minimal coupling

to H5 (meta).

Note: Chemical shifts may vary ±0.2 ppm depending on concentration and water content in

DMSO.

B. ¹³C NMR Data (100/125 MHz, DMSO-d₆)
The ¹³C spectrum is complex due to Carbon-Fluorine coupling (

), which splits signals into quartets.
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Shift (δ ppm) Multiplicity (Hz) Assignment

183.5 Singlet - C3 (Ketone)

159.8 Singlet - C2 (Amide)

148.5 Singlet - C7a

134.5 Quartet ~32 C6

124.2 Quartet ~272 -CF₃

123.0 Singlet - H4

120.5 Quartet ~4 C5

118.0 Singlet - C3a

110.5 Quartet ~4 C7

C. ¹⁹F NMR (376 MHz, DMSO-d₆)
Shift: δ -61.5 ppm (approx).

Signal: Singlet (typically).

Utility: Immediate confirmation of purity. Impurities (e.g., 4-isomer) will appear as distinct

peaks shifted by 1-2 ppm.

Visualization: NMR Assignment Workflow
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Sample: 6-CF3-Isatin
Solvent: DMSO-d6

1H NMR Analysis 13C NMR Analysis 19F NMR Analysis

Check δ 11.0+
(Confirm Isatin Core)

Check Aromatic Region
(3 Protons Only)

Identify Quartets
(C-F Coupling)

Single Peak @ -61.5 ppm
(Confirm Regioisomer Purity)

Click to download full resolution via product page

Figure 2: Logical workflow for structural validation using multi-nuclear NMR.

Experimental Protocols
Protocol 1: Sample Preparation for NMR

Mass: Weigh 5–10 mg of 6-Trifluoromethylisatin.

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often poor for isatins due to low

solubility.

Vessel: Transfer to a clean, dry 5 mm NMR tube.

Acquisition:

Run ¹H with 16 scans (sufficient for >95% purity).

Run ¹³C with >1000 scans (essential to resolve the low-intensity quartets caused by C-F

splitting).

Protocol 2: Rapid Purity Check via melting Point
Expected Range: 195–198 °C (Decomposition may occur).
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Significance: A sharp melting point range (<2°C) indicates high purity and absence of the 4-

isomer, which often co-crystallizes during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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